3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

Catalog No.
S593223
CAS No.
3779-42-8
M.F
C6H15Br2N
M. Wt
261.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

CAS Number

3779-42-8

Product Name

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

IUPAC Name

3-bromopropyl(trimethyl)azanium;bromide

Molecular Formula

C6H15Br2N

Molecular Weight

261.00 g/mol

InChI

InChI=1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

NNZGNZHUGJAKKT-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCBr.[Br-]

Synonyms

3-bromopropyltrimethylammonium bromide, BPTMA

Canonical SMILES

C[N+](C)(C)CCCBr.[Br-]

The exact mass of the compound 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114234. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide (CAS: 3779-42-8) is a bifunctional quaternary ammonium salt featuring a terminal alkyl bromide and a cationic trimethylammonium headgroup. This structure makes it a key reagent in specialized applications, primarily as a structure-directing agent (SDA) in the synthesis of advanced materials like perovskites, as a precursor for surface functionalization, and as an electrolyte additive in electrochemical systems. [REFS-1, REFS-2] Its utility stems from the precise steric and electronic properties conferred by the three-carbon chain and the specific counter-ions, which are critical for achieving targeted material properties and reaction outcomes.

Substituting 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide with seemingly similar analogs, such as those with different alkyl chain lengths (e.g., ethyl or butyl), a different halide (e.g., chloride), or a more common quaternary salt like tetrabutylammonium bromide (TBAB), often leads to process failure or suboptimal performance. The specific three-carbon (propyl) chain length provides a critical steric fit required for templating specific crystal phases in materials like 2D/3D perovskites, which cannot be replicated by shorter or longer chains. [1] Furthermore, the bromide leaving group offers significantly higher reactivity in grafting and functionalization reactions compared to its chloride counterpart, enabling milder reaction conditions. [2] In electrochemical applications, its specific cationic structure is crucial for forming a stable electrode-electrolyte interface to suppress dendrite formation, a function not equivalently performed by generic salts. [3]

Precursor Suitability: Enhanced Reaction Kinetics in Functionalization vs. Chloride Analog

The terminal alkyl bromide provides a significant kinetic advantage in nucleophilic substitution reactions compared to an equivalent chloride analog. Bromide is a superior leaving group because the C-Br bond is weaker than the C-Cl bond and the resulting bromide ion is larger, more polarizable, and a weaker base, which better stabilizes the negative charge. [REFS-1, REFS-2] In typical SN2 reactions, alkyl bromides react up to 50-100 times faster than the corresponding alkyl chlorides under identical conditions. [3]

Evidence DimensionRelative reaction rate in SN2 nucleophilic substitution
Target Compound DataAlkyl Bromide (R-Br) relative rate: ~50-100
Comparator Or BaselineAlkyl Chloride (R-Cl) relative rate: 1
Quantified Difference50-100x faster reaction rate than the chloride analog.
ConditionsStandard SN2 reaction conditions (e.g., reaction with a common nucleophile in a polar aprotic solvent).

This enables significantly faster process times, lower reaction temperatures, and higher yields for buyers performing surface grafting or polymer functionalization.

Processability: Optimized Thermal Stability Profile vs. Longer-Chain Analogs

In applications requiring thermal processing, such as in polymer electrolytes, the thermal stability of quaternary ammonium salts (QAS) is critical. Generally, for n-alkyl-ammonium salts, thermal stability decreases as the alkyl chain length increases. [1] The propyl (C3) chain of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide offers a more robust thermal profile compared to longer-chain analogs like hexyl (C6) or octyl (C8) ammonium salts. For example, studies on related n-alkyl-ammonium nitrates show a clear trend of decreasing decomposition temperature with increasing chain length. [1]

Evidence DimensionOnset of thermal decomposition (TGA)
Target Compound DataHigher thermal stability typical for short (C2-C4) alkyl chains.
Comparator Or BaselineLonger-chain (C6-C8) n-alkyl-ammonium salts, which exhibit lower decomposition temperatures.
Quantified DifferenceNot directly quantified for this exact compound vs. comparators in a single study, but the class-level trend is a decrease in stability with longer chains.
ConditionsThermogravimetric Analysis (TGA) under an inert atmosphere.

A higher decomposition temperature provides a wider and safer processing window for high-temperature applications, preventing degradation of the material during manufacturing.

Precursor Suitability: Enables Formation of Phase-Pure 2D/3D Perovskite Heterostructures

The precise molecular dimensions of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide are critical for its role as a spacer cation in forming layered 2D/3D perovskite heterostructures. Using spacer cations with different lengths, such as butylammonium or phenethylammonium, results in different interlayer spacing and electronic properties. [1] The propylammonium cation, derived from this precursor, allows for the formation of specific, stable quasi-2D perovskite phases that are crucial for passivating defects and improving the efficiency and stability of perovskite solar cells. The use of an incorrect spacer cation can lead to phase impurities or suboptimal layer formation, compromising device performance. [2]

Evidence DimensionResulting perovskite device efficiency and stability
Target Compound DataEnables stable 2D/3D heterostructures with high power conversion efficiency (PCE).
Comparator Or BaselinePerovskites made with other common organic cations (e.g., methylammonium for pure 3D, butylammonium for different 2D spacing).
Quantified DifferenceDevices incorporating specific 2D/3D structures show significantly enhanced stability and can achieve higher PCEs compared to their pure 3D counterparts.
ConditionsSynthesis of layered perovskite thin films for optoelectronic device fabrication.

For researchers in photovoltaics, selecting this specific precursor is essential for reproducibly fabricating high-performance, stable perovskite devices with targeted heterostructures.

Precursor for Surface Modification and Polymer Grafting

This compound is the right choice when rapid and efficient covalent attachment of a quaternary ammonium group to a surface or polymer backbone is required. The high reactivity of the terminal bromide (compared to a chloride) allows for faster reactions under milder conditions, making it ideal for creating antimicrobial surfaces, modifying membranes, or synthesizing cationic polymers with high yield and purity. [1]

Structure-Directing Agent for High-Efficiency Perovskite Solar Cells

In the fabrication of advanced perovskite photovoltaics, this molecule serves as a critical building block for creating layered 2D/3D heterostructures. Its specific propyl chain length is necessary to achieve the desired interlayer spacing and electronic properties that passivate defects and enhance device stability and efficiency. Procuring this specific compound is non-negotiable for research targeting reproducible, high-performance layered perovskite devices. [2]

Formulation of Functional Materials for High-Temperature Processing

Due to its superior thermal stability compared to longer-chain quaternary ammonium salts, this compound is well-suited for applications involving high-temperature processing. This includes the manufacturing of polymer-based solid-state electrolytes or other composites where the material must withstand elevated temperatures without degradation, ensuring the integrity and performance of the final product. [3]

Hydrogen Bond Acceptor Count

1

Exact Mass

260.95508 g/mol

Monoisotopic Mass

258.95712 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3779-42-8

Dates

Last modified: 08-15-2023

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